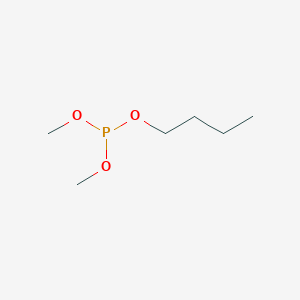
2(3H)-Thiazolethione, 4-(2-benzothiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- is a heterocyclic compound that features a thiazole ring fused with a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 2-bromo benzothiazole in the presence of a palladium catalyst and a base such as potassium carbonate in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. These methods include one-pot synthesis and the use of environmentally benign solvents like water or ethanol. The use of microwave irradiation and other energy-efficient techniques is also explored to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazole or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazole and benzothiazole derivatives .
Scientific Research Applications
2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.
Benzothiazole: A parent compound with diverse applications in medicinal chemistry and materials science.
Uniqueness
2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- is unique due to its dual thiazole and benzothiazole rings, which confer distinct electronic and steric properties.
Properties
CAS No. |
52561-03-2 |
|---|---|
Molecular Formula |
C10H6N2S3 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C10H6N2S3/c13-10-12-7(5-14-10)9-11-6-3-1-2-4-8(6)15-9/h1-5H,(H,12,13) |
InChI Key |
IWSYIJLYYSQEBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=S)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)
![1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium](/img/structure/B14641445.png)





![1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14641479.png)
![Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-](/img/structure/B14641482.png)
